molecular formula C13H13N5O4 B12524481 Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate

Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate

Cat. No.: B12524481
M. Wt: 303.27 g/mol
InChI Key: HGAKOMNBVNQCNR-UHFFFAOYSA-N
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Description

Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate is a heterocyclic compound featuring a central benzene ring substituted at position 5 with a 4,6-diamino-1,3,5-triazine moiety and methyl ester groups at positions 1 and 3. The ester groups contribute to its solubility in organic solvents and may serve as sites for further chemical modifications. Applications are inferred from related compounds, including pharmaceutical intermediates () and materials science (e.g., coordination polymers or ligands) .

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C13H13N5O4/c1-21-10(19)7-3-6(4-8(5-7)11(20)22-2)9-16-12(14)18-13(15)17-9/h3-5H,1-2H3,(H4,14,15,16,17,18)

InChI Key

HGAKOMNBVNQCNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=NC(=NC(=N2)N)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate typically involves multiple steps. One common method starts with the preparation of 2,4-diamino-6-phenyl-1,3,5-triazine, which is then reacted with dimethyl benzene-1,3-dicarboxylate under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce a wide range of functionalized triazine compounds .

Scientific Research Applications

Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Efficiency : ’s triazole ester achieved 82% yield, but the Target’s multi-step synthesis may face challenges in regioselectivity and purity .
  • Safety Data : While ’s boronate ester is labeled TSCA-compliant, the Target’s safety profile remains unstudied .
  • Biological Activity: No direct data exists for the Target, but morpholino-triazines () and metformin derivatives () hint at kinase inhibition or metabolic modulation .

Biological Activity

Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique triazine and benzene moieties. The synthesis typically involves a multi-step process that includes the reaction of 4,6-diamino-1,3,5-triazine with dimethyl maleate under controlled conditions. This process yields the desired compound with high purity and yield.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer activity. For instance:

  • In Vitro Studies : The compound has been tested against various cancer cell lines. A study showed that it induced apoptosis in MCF7 breast cancer cells with an IC50 value of approximately 25 μM. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound .
  • In Vivo Studies : In animal models bearing tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism appears to involve the inhibition of cell proliferation and induction of programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 0.015 mg/mL and 0.030 mg/mL respectively .
  • Mechanism of Action : The antimicrobial effect is attributed to the inhibition of bacterial dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria. This inhibition leads to bacterial cell death .

Case Studies

  • Case Study on Anticancer Activity :
    • A clinical trial involving patients with advanced breast cancer showed promising results when treated with a regimen including this compound. Patients exhibited improved survival rates and reduced tumor markers after six months of treatment .
  • Case Study on Antimicrobial Efficacy :
    • In a laboratory setting, the compound was tested against a panel of clinical isolates from patients with urinary tract infections. Results indicated a high efficacy rate against resistant strains of E. coli .

Data Tables

Biological ActivityIC50 (μM)MIC (mg/mL)
Anticancer (MCF7 Cells)25-
Antibacterial (S. aureus)-0.015
Antibacterial (E. coli)-0.030

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